molecular formula C13H25N3O2 B568872 Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate CAS No. 885959-36-4

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate

Cat. No.: B568872
CAS No.: 885959-36-4
M. Wt: 255.362
InChI Key: IZAYUAGLMWGXRH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a pyrrolidine moiety and a tert-butyl ester group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with kinases

Mode of Action

It’s known that piperazine derivatives can interact with their targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the exact nature of the target.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets . .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperazine derivatives, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activities. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions highlight the compound’s role in regulating metabolic processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization patterns are critical for the compound’s interactions with target biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with pyrrolidine derivatives under controlled conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen atoms. The reaction proceeds through nucleophilic substitution, where the pyrrolidine moiety is introduced to the piperazine ring, followed by the addition of the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine or piperazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the piperazine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine or pyrrolidine compounds.

Scientific Research Applications

Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural features.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: The compound is used in the production of various bioactive molecules and as a building block in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate is unique due to the presence of both a pyrrolidine and a piperazine ring in its structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in medicinal chemistry research.

Properties

IUPAC Name

tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11/h11,14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYUAGLMWGXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655094
Record name tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885959-36-4
Record name tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
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